methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
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Overview
Description
Methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[83002,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate is a complex organic compound with a unique structure that includes a chlorophenyl group, multiple methyl groups, and a thia-tetrazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[83002,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that are crucial for its biological activity. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-11-oxa-3-thia-8,12-diazatricyclo[8.3.0.02,6]trideca-1(10),2(6),4,7,12-pentaen-9-yl]acetamide
- 5-chloro-2-methyl-4-isothiazolin-3-one
Uniqueness
Methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate is unique due to its specific structural features, such as the thia-tetrazatricyclo core and the presence of multiple functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate (CAS Number: 202591-02-4) is a complex organic compound with potential biological significance. Its intricate structure suggests various interactions at the molecular level that may influence biological pathways. This article explores the biological activity of this compound through detailed research findings and case studies.
The molecular formula of this compound is C25H23ClN6O2S with a molecular weight of 507.0 g/mol. The compound's unique structure includes multiple functional groups that may contribute to its biological activity.
Research indicates that compounds with similar structural motifs can interact with various biological targets such as enzymes and receptors. The presence of the chlorophenyl group suggests potential interactions with neurotransmitter systems or inflammatory pathways due to its known effects in other pharmacological contexts .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds structurally related to this compound. For instance:
- Case Study : A study involving a related compound demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HeLa | 5 | Apoptosis |
Compound B | MCF7 | 10 | Cell Cycle Arrest |
Anti-inflammatory Effects
The compound's thia and tetrazatricyclo components may also confer anti-inflammatory properties:
- Research Finding : In vitro assays showed that derivatives similar to this compound inhibited pro-inflammatory cytokine production in macrophages .
Pharmacokinetics
Understanding the pharmacokinetics is crucial for assessing the therapeutic potential of this compound:
- Absorption : The lipophilicity suggested by its structure may lead to good membrane permeability.
- Metabolism : Preliminary studies indicate potential metabolic pathways involving cytochrome P450 enzymes.
Toxicity Profile
Toxicological assessments are essential to evaluate safety:
Properties
Molecular Formula |
C20H19ClN4O2S |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
InChI |
InChI=1S/C20H19ClN4O2S/c1-10-11(2)28-20-17(10)18(13-5-7-14(21)8-6-13)22-15(9-16(26)27-4)19-24-23-12(3)25(19)20/h5-8,15H,9H2,1-4H3 |
InChI Key |
GGRCIHACOIMRKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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